molecular formula C23H22N2O B5141432 (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol

(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol

Cat. No. B5141432
M. Wt: 342.4 g/mol
InChI Key: XZVPEFKOEJTHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol, also known as EBMMP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.48 g/mol.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has also been shown to enhance the activity of antioxidant enzymes in cells, which may contribute to its protective effects.
Biochemical and Physiological Effects:
In vitro studies have demonstrated that (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol can protect cells from oxidative stress and inflammation, which are both implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has also been found to have a protective effect on liver cells, reducing the damage caused by toxic chemicals.

Advantages and Limitations for Lab Experiments

One advantage of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is its relatively simple synthesis method, which makes it readily accessible for use in laboratory experiments. However, its low solubility in water can make it difficult to work with in certain applications. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, particularly those associated with oxidative stress and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects, as well as to optimize its synthesis and formulation for use in various applications.

Synthesis Methods

The synthesis of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol involves a multi-step process that includes the reaction of 4-methylbenzaldehyde with 1-ethyl-1H-benzimidazole to form the intermediate (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)methanol. This intermediate is then reacted with phenylmagnesium bromide to yield the final product, (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol.

Scientific Research Applications

(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been found to exhibit significant antioxidant and anti-inflammatory activity, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)-(4-methylphenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-3-25-21-12-8-7-11-20(21)24-22(25)23(26,18-9-5-4-6-10-18)19-15-13-17(2)14-16-19/h4-16,26H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVPEFKOEJTHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol

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